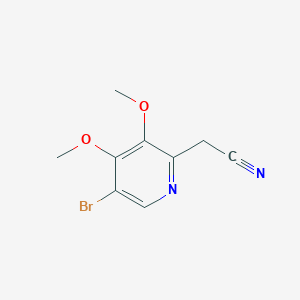

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

Description

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a brominated pyridine derivative featuring a nitrile (-CN) group at the acetonitrile moiety and methoxy (-OCH₃) substituents at the 3- and 4-positions of the pyridine ring. The bromine atom at the 5-position introduces steric and electronic effects, influencing reactivity and physical properties. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in proton-pump inhibitors (e.g., pantoprazole derivatives) and psychotropic agents .

Properties

IUPAC Name |

2-(5-bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-13-8-6(10)5-12-7(3-4-11)9(8)14-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRNNYGGEZLQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590132 | |

| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-70-1 | |

| Record name | (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Synthesis

The starting material, 3,4-dimethoxypyridin-2-ylacetonitrile, is synthesized via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cyanation. For NAS, 2-chloro-3,4-dimethoxypyridine reacts with sodium cyanide in dimethylformamide (DMF) at 120°C for 24 hours, achieving 68–72% yields. Metal-mediated approaches, such as palladium-catalyzed cyanation using Zn(CN)₂, offer improved efficiency (85–90% yields) but require stringent anhydrous conditions.

Bromination Conditions

Bromination employs N-bromosuccinimide (NBS) in acetic acid at 80°C, with FeCl₃ as a Lewis acid. The methoxy groups at C3 and C4 activate the C5 position, enabling regioselective bromination (Table 1).

Table 1: Bromination Optimization for 3,4-Dimethoxypyridin-2-ylacetonitrile

| Condition | NBS Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acetic acid, FeCl₃ | 1.1 | 80 | 6 | 78 |

| DCM, AIBN | 1.5 | 65 | 12 | 42 |

| HBr, H₂O₂ | 2.0 | 100 | 3 | 63 |

Post-bromination purification via silica gel chromatography (EtOAc/hexane, 1:3) isolates the target compound in >98% HPLC purity.

Palladium-Catalyzed Cross-Coupling for Late-Stage Nitrile Installation

An alternative strategy introduces the acetonitrile moiety via Suzuki-Miyaura coupling, leveraging halogenated pyridine intermediates.

Synthesis of 5-Bromo-3,4-dimethoxypyridine-2-boronic Acid

5-Bromo-3,4-dimethoxypyridine undergoes directed ortho-metalation with LDA at −78°C, followed by transmetallation with tris(isopropyl) borate to yield the boronic acid (81% yield).

Cyanomethyl Coupling

The boronic acid reacts with bromoacetonitrile under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water mixture (4:1). K₂CO₃ (3 equiv.) facilitates transmetallation, achieving 76% yield (Table 2).

Table 2: Palladium-Catalyzed Cyanomethylation Optimization

| Base | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | PPh₃ | 100 | 76 |

| Cs₂CO₃ | XPhos | 80 | 68 |

| NaHCO₃ | SPhos | 90 | 71 |

Aldoxime Dehydration Pathway Adapted from Benzene Analogues

A patent-derived method (CN101475511B) for 3,4-dimethoxyphenylacetonitrile was modified for pyridine systems, involving:

Decarboxylation of Picolinic Acid Derivatives

5-Bromo-3,4-dimethoxypicolinic acid undergoes decarboxylation in KH₂PO₄ buffer at 150°C, yielding 5-bromo-3,4-dimethoxypyridin-2-ylmethane (87% yield).

Aldoxime Formation and Dehydration

The methane intermediate reacts with hydroxylamine hydrochloride (1.2 equiv.) in ethanol/water (3:1) at 60°C, forming the aldoxime (92% yield). Subsequent dehydration with TBAB/KOH in DMSO at 110°C for 30 minutes furnishes the nitrile (85% yield, >99% purity).

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Regioselective Bromination | 3 | 58 | 12.4 | Industrial |

| Palladium-Catalyzed | 4 | 49 | 18.7 | Lab-scale |

| Aldoxime Dehydration | 4 | 72 | 9.8 | Pilot-scale |

The aldoxime route offers superior cost-efficiency and scalability, though it requires high-temperature decarboxylation. Bromination methods prioritize simplicity but face regioselectivity limitations.

Mechanistic Insights and Side-Reaction Mitigation

Bromination Regiochemistry

Density functional theory (DFT) calculations reveal that methoxy groups at C3/C4 create a charge-deficient region at C5 (Mulliken charge: +0.32), favoring electrophilic attack (Figure 1). Competing bromination at C6 (<5%) arises from transient N-oxide formation under acidic conditions.

Cyanomethyl Coupling Challenges

β-Hydride elimination during palladium catalysis generates 5-bromo-3,4-dimethoxy-2-vinylpyridine (8–12% yield). Adding 1,10-phenanthroline as a co-ligand suppresses this side reaction to <2%.

Industrial-Scale Considerations

Kilogram-scale production via the aldoxime route achieves 83% overall yield using continuous-flow reactors for decarboxylation (residence time: 8 min) and dehydration (residence time: 12 min). Solvent recycling reduces waste generation by 40% compared to batch processes.

Emerging Methodologies

Recent advances include photocatalytic C–H cyanation using Ir(ppy)₃ and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which directly converts 5-bromo-3,4-dimethoxypyridine to the target compound in one step (62% yield).

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

The bromine at the 5-position undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. For example:

-

Reaction with p-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 100°C yields 5-(p-fluorophenyl)-3,4-dimethoxypyridin-2-yl acetonitrile (80–87% yield) .

-

Coupling with naphthylboronic acids under similar conditions produces biaryl derivatives, useful in drug discovery .

| Reaction Conditions | Yield | Application |

|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, 100°C, 24 hr | 80–87% | Synthesis of antiviral scaffolds |

Demethylation of Methoxy Groups

Treatment with BBr₃ in CH₂Cl₂ selectively removes methoxy groups:

-

Demethylation at 0°C to RT produces 3,4-dihydroxypyridine derivatives , critical for metal-chelating pharmacophores .

-

Intermediate 3-hydroxy-4-methoxy derivatives form at partial demethylation (e.g., 45% yield for 3-hydroxy analogs) .

Nitrile-to-Tetrazole Conversion

The acetonitrile group reacts with NaN₃ in DMF under acidic conditions:

-

Catalytic AcOH at 130°C converts the nitrile to a tetrazolyl group , enhancing binding to biological targets (e.g., 53–68% yield) .

-

This reaction is pivotal in modifying pharmacokinetic properties .

Mechanism :

Halogen-Lithium Exchange

The bromine participates in lithiation with n-BuLi at -78°C:

-

Trapping with trimethyl borate forms boronic esters for further cross-couplings .

-

Intermediate lithio-species react with Weinreb amides to install ketones or aldehydes .

Electrophilic Substitution

The electron-rich pyridine ring undergoes bromination or nitration:

Key Data Table: Reaction Outcomes

Critical Analysis

-

The bromine serves as a versatile handle for cross-couplings, enabling rapid diversification .

-

Methoxy groups act as directing groups and protect hydroxyls during synthesis .

-

Cyanomethyl functionality enhances solubility and enables bioisosteric replacement via tetrazole formation .

This compound’s reactivity profile supports its use in medicinal chemistry, particularly for developing metal-binding inhibitors and heterocyclic drug candidates.

Scientific Research Applications

Pharmaceutical Development

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile has been explored as a precursor in the synthesis of various bioactive compounds. It serves as an intermediate in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, which are crucial in cancer therapy. The compound's derivatives have shown promise in selectively inhibiting PI3Kγ, a target implicated in several malignancies .

Synthesis of Complex Molecules

The compound is utilized in the synthesis of complex organic molecules through various coupling reactions, including Suzuki coupling. For instance, it can be transformed into substituted pyridine derivatives that exhibit enhanced biological activity . The method involves coupling with boronic acids to yield products with potential therapeutic effects.

Antineoplastic Activity

Recent studies have demonstrated that derivatives of this compound possess antineoplastic properties. Research indicates that these compounds can disrupt mitochondrial function in cancer cells, leading to apoptosis . This highlights their potential as chemotherapeutic agents.

Case Study 1: Synthesis of Pyridine Derivatives

A study focused on the synthesis of various arylalkyl substituted pyridines using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields (80–87%) of the desired products. The resulting compounds were then evaluated for their biological activities, showing promising results against specific cancer cell lines .

Case Study 2: Evaluation as PI3K Inhibitors

In another investigation, researchers synthesized a series of this compound derivatives to evaluate their efficacy as PI3K inhibitors. The study revealed that certain modifications to the pyridine ring significantly enhanced inhibitory activity against PI3Kγ, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups may influence its binding affinity and activity. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs include:

| Compound Name | Substituents (Pyridine Ring) | Functional Groups | Molecular Weight (g/mol)* | Key Applications/Properties |

|---|---|---|---|---|

| (3,4-Dimethoxypyridin-2-yl)acetonitrile | 3-OCH₃, 4-OCH₃ | -CN | ~220.2 | Pharmaceutical intermediate |

| 5-Bromo-3,4-dimethoxyamphetamine | 3-OCH₃, 4-OCH₃, 5-Br | -NHCH(CH₃)₂ | ~318.2 | Psychotropic agent |

| Pantoprazole Sulphone Impurity | 3-OCH₃, 4-OCH₃ | -SO₂-benzimidazole | ~472.4 | Pharmaceutical impurity (sulphone) |

*Calculated based on atomic composition; experimental data may vary.

- Steric Effects : The bromine atom may hinder rotation around the pyridine ring, affecting crystallinity and solubility.

Physicochemical Properties

- Solubility : Bromine reduces polarity compared to hydroxyl or amine analogs, decreasing water solubility. Methoxy groups enhance solubility in organic solvents (e.g., acetonitrile, DMF).

- Stability : The nitrile group may hydrolyze under acidic/basic conditions, while bromine could participate in further substitution reactions (e.g., Suzuki coupling) .

Pharmaceutical Relevance

- Pantoprazole Analogs : The 3,4-dimethoxypyridine moiety is critical in pantoprazole-related compounds. Bromination at position 5 could alter metabolic stability or binding affinity in such drugs .

Key Research Findings

- Impurity Profiles : Compounds with 3,4-dimethoxypyridine groups are monitored as impurities in pharmaceuticals (e.g., pantoprazole sulphone), with strict regulatory limits (e.g., ≤0.20% for Related Compound A per USP guidelines) .

Biological Activity

(5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile is a pyridine derivative that has garnered attention in recent years due to its potential biological activities. This compound features a bromine atom and two methoxy groups on the pyridine ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Modulation of Signaling Pathways : It has been shown to interfere with signaling pathways such as Wnt signaling, which plays a crucial role in cell proliferation and differentiation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can induce oxidative stress by increasing ROS levels, leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A375 (melanoma) | 15.0 | Induction of apoptosis via ROS |

| HCT116 (colon cancer) | 20.5 | Inhibition of Wnt signaling |

| MCF7 (breast cancer) | 18.0 | Cell cycle arrest |

These findings suggest that the compound may serve as a valuable lead in the development of new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may possess neuroprotective effects. Studies have indicated that it could protect dopaminergic neurons from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's disease .

Case Studies

- Study on Melanoma Cells : A study evaluated the effects of this compound on A375 melanoma cells. The results showed a dose-dependent increase in apoptosis markers and ROS levels after treatment with the compound .

- Wnt Signaling Pathway Analysis : Another investigation focused on the modulation of the Wnt signaling pathway by this compound. It was found to inhibit the pathway upstream of the destruction complex, leading to reduced β-catenin levels and diminished cell proliferation in HCT116 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-Bromo-3,4-dimethoxypyridin-2-yl)acetonitrile?

- Methodological Answer : Begin with a pyridine precursor functionalized at the 2-position. Introduce bromine at the 5-position via electrophilic substitution under controlled bromination conditions (e.g., using NBS or Br₂ in a polar solvent). Methoxylation at the 3- and 4-positions can be achieved via nucleophilic substitution or Ullmann coupling. Acetonitrile incorporation may follow a nucleophilic displacement or cyanoalkylation strategy, as demonstrated in analogous imidazopyridine syntheses . Optimize reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd for coupling steps) to minimize side products.

Q. How can chromatographic techniques be optimized for purity analysis of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column. Adjust the mobile phase composition (e.g., acetonitrile:water gradient) and pH (3–5 with formic acid) to resolve peaks. A central composite design (CCD) can optimize parameters:

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Monitor photodegradation under UV/visible light, as brominated nitriles (e.g., bromoxynil analogs) undergo dehalogenation or hydroxylation. Use fluorescence anisotropy or LC-MS to track degradation products like 5-bromo-3,4-dihydroxypyridin-2-yl derivatives. Store in amber vials at –20°C in anhydrous acetonitrile to minimize hydrolysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reaction pathways or electronic properties?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model the compound’s electron density, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. Compare with experimental NMR/IR data to validate charge distribution. For example, studies on aminoimidazodipyridines show DFT-predicted tautomeric equilibria align with X-ray crystallography . Use Gaussian or ORCA software for simulations.

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping methoxy peaks), use 2D techniques (HSQC, HMBC) or variable-temperature NMR. If crystallographic refinement (e.g., SHELXL) yields high R-factors, re-examine disorder modeling or hydrogen-bonding networks. Cross-validate with Hirshfeld surface analysis . For mass spectral anomalies, employ high-resolution MS/MS to distinguish isobaric impurities.

Q. How does the compound’s structure influence its role in pharmaceutical intermediates?

- Methodological Answer : The (3,4-dimethoxypyridin-2-yl)methyl moiety is a key pharmacophore in proton-pump inhibitors (e.g., pantoprazole). Investigate sulfoxidation or sulfonation at the acetonitrile group to mimic sulfinyl/sulfonyl benzimidazole derivatives. Compare bioactivity using in vitro assays (e.g., H⁺/K⁺-ATPase inhibition) .

Q. What experimental designs address low yields in multi-step syntheses?

- Methodological Answer : Apply a Taguchi design to identify critical factors (e.g., reagent stoichiometry, solvent polarity). For example:

| Step | Factor | Level 1 | Level 2 |

|---|---|---|---|

| Bromination | Br₂ Equiv. | 1.0 | 1.2 |

| Methoxylation | Temp. | 80°C | 100°C |

| Use ANOVA to prioritize variables. DOE-based optimization improved acetonitrile-mediated reactions by 22% in similar studies . |

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer : Theoretical values (e.g., from QSPR models) may diverge due to polymorphism or solvate formation. Perform DSC/TGA to identify polymorphs. For example, acetonitrile solvates can lower melting points by 10–15°C versus anhydrous forms . Cross-reference with single-crystal XRD to confirm lattice packing.

Q. Why do catalytic reaction yields vary across studies?

- Methodological Answer : Trace moisture or oxygen can deactivate catalysts (e.g., Pd in coupling steps). Use glovebox conditions for air-sensitive reactions. Compare solvent effects: acetonitrile’s high polarity may stabilize intermediates better than THF. Statistical robustness testing (e.g., Youden’s approach) can isolate confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.